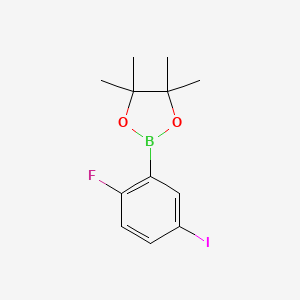

2-(2-Fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2-Fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a fluorinated and iodinated aromatic ring. This compound belongs to the class of organoboron reagents widely employed in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals, polymers, and materials science . The fluorine atom at the ortho position and iodine at the meta position introduce unique steric and electronic effects, influencing reactivity and applications in catalysis and drug discovery.

Properties

IUPAC Name |

2-(2-fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFIO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVCHDQNXUWCEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Temperature and Solvent Effects

Cryogenic temperatures (-78°C) are critical for suppressing side reactions, such as halogen scrambling or premature quenching of the lithiated species. THF is preferred for its ability to solubilize both organolithium intermediates and boronate esters.

Substituent Compatibility

The iodine atom’s bulkiness and low electronegativity necessitate longer reaction times compared to bromo- or chloroarenes. However, the fluorine atom’s strong inductive effect enhances regioselectivity during lithiation. For example:

| Substituent Pattern | Reaction Time | Yield | Source |

|---|---|---|---|

| 2-Fluoro-5-iodophenyl | 12–16 h | 60–86% | |

| 3-Trifluoromethylphenyl | 2 h | 86% |

Characterization and Validation

Spectroscopic Analysis

Purity Assessment

HPLC analyses typically show >95% purity after chromatography, with residual solvents (e.g., THF) below 0.1%.

Comparative Analysis with Analogous Compounds

The synthesis of 2-(2-fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane shares similarities with other aryl boronic esters but requires adjustments for iodine’s unique reactivity:

| Compound | Key Difference | Yield | Source |

|---|---|---|---|

| 2-(3-Chloro-5-nitrophenyl) derivative | Nitro group destabilizes intermediate | 62% | |

| 2-(4-Chloro-2,5-difluorophenyl) variant | Multiple halogens increase steric hindrance | 51% |

Challenges and Mitigation Strategies

Challenge 1: Iodine Redistribution

Iodoarenes may undergo halogen exchange under strongly basic conditions. Using excess n-BuLi (1.1–1.2 equiv) minimizes this risk.

Challenge 2: Boronate Hydrolysis

Anhydrous conditions and rapid workup are essential. Quenching with ammonium chloride instead of water improves yields.

Industrial and Academic Applications

While academic studies focus on methodology development, industrial applications prioritize scalability. For instance, a 100 mmol-scale reaction achieved 81% yield by optimizing THF volume and catalyst-free conditions .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: Particularly useful in Suzuki-Miyaura coupling to form carbon-carbon bonds.

Oxidation and Reduction Reactions: Can be oxidized to form phenols or reduced to form corresponding hydrocarbons.

Cross-Coupling Reactions: Reacts with various halides and pseudohalides to form biaryl compounds.

Common Reagents and Conditions

Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4)

Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)

Solvents: Tetrahydrofuran (THF), ethanol, water mixtures

Temperature: Typically between 50-100°C

Major Products

The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

2-(2-Fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: Employed in the development of fluorinated compounds for imaging and diagnostic purposes.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 2-(2-Fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the electrophilic partner. This process involves the formation of a transient palladium-boron complex, which undergoes reductive elimination to yield the coupled product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and applications:

Biological Activity

The compound 2-(2-Fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2379792-68-2) belongs to the class of dioxaborolanes, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C12H15BFIO2

- Molecular Weight : 347.96 g/mol

- Structure : The compound features a dioxaborolane ring substituted with a fluorinated and iodinated phenyl group.

Anticancer Properties

Research has indicated that compounds containing boron can exhibit anticancer activity through various mechanisms, including the inhibition of tumor cell proliferation and induction of apoptosis. The presence of fluorine and iodine in the structure may enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability.

Case Study : A study conducted on boron-containing compounds demonstrated that similar dioxaborolanes showed significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. These effects were attributed to the compounds' ability to disrupt cellular signaling pathways involved in cell survival and proliferation .

The precise mechanism of action for 2-(2-Fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is still under investigation. However, it is hypothesized that:

- Boron Coordination : The boron atom can interact with biological molecules such as proteins and nucleic acids, altering their function.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that boron compounds can induce oxidative stress in cancer cells, leading to cell death.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key parameters include:

| Parameter | Value |

|---|---|

| Absorption | Rapid absorption observed |

| Distribution | High tissue distribution |

| Metabolism | Primarily hepatic |

| Elimination Half-Life | Approximately 3–6 hours |

Safety and Toxicity

Toxicological assessments are essential for evaluating the safety profile of 2-(2-Fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Preliminary studies indicate that while some boron compounds exhibit low toxicity in vitro, further in vivo studies are needed to establish a comprehensive safety profile.

Future Directions

Given its promising biological activity and unique chemical structure, future research should focus on:

- In Vivo Studies : To assess the efficacy and safety in animal models.

- Mechanistic Studies : To elucidate the specific pathways affected by this compound.

- Formulation Development : To enhance bioavailability and targeted delivery systems.

Q & A

Q. Key Data :

| Parameter | Example Conditions |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (1-2 mol%) |

| Solvent | Toluene or THF |

| Temperature | 80–100°C, 12–24 hours |

| Yield (Typical) | 60–75% (based on analogous compounds) |

Basic: How can NMR spectroscopy confirm the structure of this compound?

Methodological Answer:

NMR analysis should focus on:

- ¹H NMR : The tetramethyl groups on the dioxaborolane ring appear as two singlets (δ 1.0–1.3 ppm). The aromatic protons (2-fluoro-5-iodophenyl) exhibit splitting patterns influenced by fluorine and iodine (e.g., doublets or triplets in δ 6.8–7.8 ppm).

- ¹³C NMR : The boron-bound carbon resonates at δ 80–85 ppm. Fluorine and iodine substituents deshield adjacent carbons, shifting them upfield or downfield.

- ¹⁹F NMR : A singlet near δ -110 to -115 ppm confirms the fluorine substituent’s presence .

Q. Example Spectrum Table :

| Nucleus | Expected Peaks |

|---|---|

| ¹H | 1.25 ppm (s, 12H, CH₃), 7.2–7.5 ppm (m, 2H, Ar-H) |

| ¹⁹F | -112 ppm (s) |

Advanced: How do electron-withdrawing fluorine and iodine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : Fluorine’s electron-withdrawing nature activates the boronate for transmetallation in Suzuki-Miyaura reactions. However, iodine’s bulkiness may slow oxidative addition with Pd(0) catalysts, requiring ligand optimization (e.g., SPhos or XPhos ligands) .

- Side Reactions : Iodine can participate in unintended Ullmann coupling. Mitigate this by using low Pd loading (<1 mol%) and ensuring stoichiometric control of the boronate .

Q. Substituent Impact Table :

| Substituent | Reactivity Trend | Catalyst Compatibility |

|---|---|---|

| Fluorine | ↑ Transmetallation rate | Pd(OAc)₂, SPhos |

| Iodine | Slows oxidative addition | XPhos, higher temperatures |

Advanced: What strategies mitigate competing side reactions in Suzuki-Miyaura couplings under aqueous conditions?

Methodological Answer:

- Moisture Control : Use rigorously dried solvents (e.g., THF over molecular sieves) and Schlenk techniques to prevent boronate hydrolysis.

- Catalyst Tuning : Bulky ligands (e.g., DavePhos) reduce Pd aggregation and inhibit β-hydride elimination.

- Additives : Add K₂CO₃ or CsF to enhance boronate stability and facilitate transmetallation. Avoid aqueous bases if iodine participates in hydrolysis .

Q. Optimized Reaction Table :

| Parameter | Example Protocol |

|---|---|

| Ligand | DavePhos (2 mol%) |

| Base | CsF (3 equiv) |

| Solvent | Anhydrous THF |

| Time | 24 hours, 80°C |

Advanced: How can computational modeling predict regioselectivity in reactions involving this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states. Focus on the boron center’s electrophilicity and aromatic ring’s electron density.

- NBO Analysis : Evaluate charge distribution to predict nucleophilic attack sites. The fluorine substituent directs reactivity to the ortho position relative to boron.

- MD Simulations : Simulate solvent effects (e.g., toluene vs. DMF) to optimize reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.